molecular formula C18H18FNO3S B11117387 Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B11117387
M. Wt: 347.4 g/mol
InChI Key: OTWBBXBWYNRKFX-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in medicinal chemistry due to their biological activities and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions where thiophene derivatives have shown efficacy.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of the cyclopentylcarbonyl group and the fluorophenyl substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar thiophene derivatives.

Properties

Molecular Formula

C18H18FNO3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C18H18FNO3S/c1-23-18(22)15-14(11-6-8-13(19)9-7-11)10-24-17(15)20-16(21)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,21)

InChI Key

OTWBBXBWYNRKFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CCCC3

Origin of Product

United States

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